5,6,11,12-Tetrahydrochrysene

描述

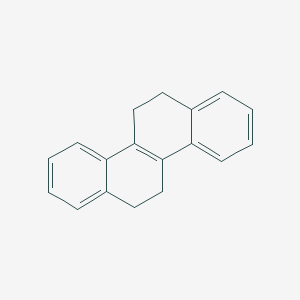

5,6,11,12-Tetrahydrochrysene is a carbotetracyclic compound with the molecular formula C₁₈H₁₆. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and its role in various scientific research applications, particularly in the study of estrogen receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrahydrochrysene typically involves the hydrogenation of chrysene. One common method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction proceeds as follows: [ \text{Chrysene} + 2H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods

化学反应分析

Types of Reactions

5,6,11,12-Tetrahydrochrysene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives

科学研究应用

Estrogen Receptor Research

Selective Estrogen Receptor Modulation

5,6,11,12-Tetrahydrochrysene has been extensively studied for its role as a selective estrogen receptor modulator (SERM). It exhibits distinct agonistic and antagonistic properties towards estrogen receptors (ERs), particularly ERα and ERβ. Research indicates that THC acts as an antagonist to ERβ while functioning as an agonist for ERα, which is crucial for understanding its potential therapeutic roles in conditions like breast cancer and osteoporosis .

Binding Affinity Studies

Docking studies have demonstrated that THC can bind effectively to the estrogen receptor's binding pocket. The binding affinities of various tetrahydrochrysene derivatives were assessed using computational methods, revealing significant interactions with key amino acids within the receptor domains. This information is vital for developing new SERMs that can selectively activate or inhibit these receptors .

Neuroprotective Effects

Neuroprotection Against Glutamate Toxicity

Recent studies have highlighted the neuroprotective effects of R,R-tetrahydrochrysene against glutamate-induced cell death. This compound has been shown to mitigate excitotoxicity and oxidative stress in neural cells. Specifically, it enhances intracellular glutathione levels and superoxide dismutase activity, providing a protective effect against oxidative damage . These findings suggest potential applications in neurodegenerative diseases where excitotoxicity plays a critical role.

Metabolic Studies

Impact on Insulin Secretion and β-cell Survival

Research has explored the effects of THC on pancreatic β-cells, particularly in the context of diabetes. Studies indicate that THC can influence insulin secretion and protect β-cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for diabetes by enhancing β-cell survival and function .

Synthesis and Structural Studies

Asymmetric Synthesis Techniques

The synthesis of tetrahydrochrysene derivatives involves complex chemical processes that have been optimized over time. Recent methodologies focus on asymmetric synthesis to produce specific stereoisomers that exhibit desired biological activities. This aspect is crucial for tailoring compounds for specific research applications .

Data Summary Table

Case Studies

-

Estrogen Receptor Modulation

- A study demonstrated that THC derivatives showed varying degrees of binding affinities towards ERα and ERβ, indicating their potential as selective modulators in hormone-related therapies.

-

Neuroprotection Research

- In vitro experiments with R,R-tetrahydrochrysene revealed a dose-dependent neuroprotective effect against glutamate toxicity in rat cortical cells, suggesting its application in treating neurodegenerative disorders.

-

Diabetes Research

- Experimental models indicated that THC treatment improved insulin secretion in response to glucose stimulation while protecting pancreatic β-cells from cytokine-induced apoptosis.

作用机制

5,6,11,12-Tetrahydrochrysene exerts its effects by binding to estrogen receptors. It acts as an agonist of estrogen receptor alpha, promoting the receptor’s activity, and as an antagonist of estrogen receptor beta, inhibiting its activity. This dual action is mediated through the stabilization of specific receptor conformations that either promote or inhibit coactivator association .

相似化合物的比较

Similar Compounds

Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.

5,11-Diethyl-5,6,11,12-tetrahydrochrysene: A derivative with ethyl groups at positions 5 and 11.

2,8-Dihydroxy-5,6,11,12-tetrahydrochrysene: A hydroxylated derivative.

Uniqueness

5,6,11,12-Tetrahydrochrysene is unique due to its specific binding affinity and activity towards estrogen receptors. Unlike its derivatives, which may have additional functional groups, this compound’s structure allows it to selectively modulate estrogen receptor activity, making it a valuable tool in receptor studies .

生物活性

5,6,11,12-Tetrahydrochrysene (THC) is a synthetic organic compound that has garnered attention for its selective biological activity, particularly in relation to estrogen receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure that influences its biological interactions. The compound's molecular formula is , with a molar mass of approximately 266.39 g/mol. Its unique stereochemistry allows it to interact selectively with estrogen receptors (ERs), specifically ERα and ERβ.

THC exhibits a dual role as an estrogen receptor modulator :

- Agonist for Estrogen Receptor Alpha (ERα) : THC activates ERα, promoting estrogenic effects.

- Antagonist for Estrogen Receptor Beta (ERβ) : THC inhibits ERβ activity, which may have implications in conditions influenced by estrogen signaling.

This selective modulation is critical in understanding its therapeutic potential and side effects.

Binding Affinity and Selectivity

Studies have demonstrated that THC has a significantly higher binding affinity for ERβ compared to ERα. The following table summarizes the binding affinities and activities of THC and related compounds:

| Compound Name | Binding Affinity (nM) | ERα Activity | ERβ Activity | Unique Features |

|---|---|---|---|---|

| This compound | 10.5 (ERα), 2.0 (ERβ) | Agonist | Antagonist | High selectivity for ERβ |

| (R,R)-Tetrahydrochrysene | 15.0 (ERα), 4.5 (ERβ) | Agonist | Antagonist | Passive antagonist properties |

| Propylpyrazoletriol | 8.0 (ERα), 1.5 (ERβ) | Agonist | Agonist | Selective for ERβ |

| Diarylpropionitrile | 12.0 (ERα), 3.0 (ERβ) | Agonist | Antagonist | Distinct pharmacological profile |

Study on Lipolysis Regulation

A study investigated the role of estrogen in regulating lipolysis through the modulation of adrenergic receptors in adipose tissue. The findings indicated that THC could potentially lower lipolytic responses by increasing the number of antilipolytic α2A-adrenergic receptors in adipose tissue . This suggests that THC may influence metabolic processes related to fat storage and mobilization.

Estrogenic Activity Assessment

In another study assessing the estrogenic activity of various tetrahydrochrysene derivatives, it was found that THC acted as an agonist on ERα while exhibiting antagonistic properties on ERβ . This dual action supports its potential use in treating conditions like hormone-sensitive cancers where selective receptor modulation could be beneficial.

Potential Therapeutic Applications

Given its selective action on estrogen receptors, THC may have several therapeutic applications:

- Hormone Replacement Therapy : Its ability to selectively activate ERα while inhibiting ERβ could provide a safer alternative for hormone replacement therapies.

- Cancer Treatment : The antagonistic effect on ERβ may help in managing estrogen-dependent tumors by reducing proliferative signals mediated by this receptor.

- Metabolic Disorders : By influencing lipolysis and fat metabolism, THC could be explored for its potential benefits in obesity and metabolic syndrome management.

属性

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。